

# An In-depth Technical Guide to 5-Bromo-2,2-dimethylbenzo[d]dioxole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2,2-dimethylbenzo[d]  
[1,3]dioxole

Cat. No.: B1279890

[Get Quote](#)

CAS Number: 73790-19-9

This technical guide provides a comprehensive overview of 5-Bromo-2,2-dimethylbenzo[d]dioxole, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and reactivity, along with detailed experimental protocols and visual diagrams of key workflows.

## Physicochemical Properties

5-Bromo-2,2-dimethylbenzo[d]dioxole is a halogenated aromatic ether. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	229.07 g/mol	--INVALID-LINK--
Appearance	Colorless to light yellow liquid	--INVALID-LINK--
Boiling Point	97-102 °C at 8 Torr	--INVALID-LINK--
Density (Predicted)	1.475 ± 0.06 g/cm <sup>3</sup>	--INVALID-LINK--
SMILES	<chem>CC1(C)OC2=CC=C(Br)C=C2O</chem> 1	--INVALID-LINK--
InChI	InChI=1S/C9H9BrO2/c1- 9(2)11-7-4-3-6(10)5-8(7)12- 9/h3-5H,1-2H3	--INVALID-LINK--

## Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the public domain, the following tables outline the predicted spectroscopic data for 5-Bromo-2,2-dimethylbenzo[d]dioxole based on its structure and typical spectroscopic values for similar compounds.

<sup>1</sup>H NMR (Predicted, CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.95	d, J = 8.4 Hz	1H	Ar-H
6.80	dd, J = 8.4, 2.0 Hz	1H	Ar-H
6.75	d, J = 2.0 Hz	1H	Ar-H
1.65	s	6H	2 x CH <sub>3</sub>

<sup>13</sup>C NMR (Predicted, CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
148.5	Ar-C-O
147.0	Ar-C-O
122.0	Ar-C-H
120.0	Ar-C-Br
118.0	Ar-C-H
109.0	Ar-C-H
101.5	C(CH <sub>3</sub> ) <sub>2</sub>
25.5	CH <sub>3</sub>

IR (Predicted, liquid film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2980-2850	Medium	C-H stretch (aliphatic)
1600, 1480	Medium-Strong	C=C stretch (aromatic)
1250	Strong	C-O-C stretch (asymmetric)
1040	Strong	C-O-C stretch (symmetric)
820	Strong	C-H bend (aromatic, out-of-plane)
650	Medium	C-Br stretch

Mass Spectrometry (Predicted, EI)

m/z	Relative Intensity (%)	Assignment
228/230	100/98	[M] <sup>+</sup> (Molecular ion)
213/215	80/78	[M - CH <sub>3</sub> ] <sup>+</sup>
149	40	[M - Br] <sup>+</sup>

## Synthesis and Experimental Protocols

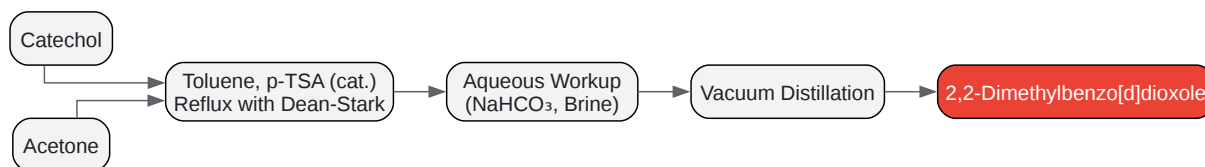
5-Bromo-2,2-dimethylbenzo[d]dioxole is typically synthesized via the bromination of 2,2-dimethylbenzo[d]dioxole. The starting material can be prepared from the reaction of catechol with acetone.

### Synthesis of 2,2-Dimethylbenzo[d]dioxole

Reaction: Catechol reacts with acetone in the presence of an acid catalyst to form 2,2-dimethylbenzo[d]dioxole.

Experimental Protocol:

- To a stirred solution of catechol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- Add acetone (1.5 eq) and equip the reaction vessel with a Dean-Stark apparatus.
- Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure 2,2-dimethylbenzo[d]dioxole.



[Click to download full resolution via product page](#)

Synthesis of the precursor, 2,2-dimethylbenzo[d]dioxole.

## Bromination of 2,2-Dimethylbenzo[d]dioxole

Reaction: Electrophilic aromatic substitution of 2,2-dimethylbenzo[d]dioxole with a brominating agent.

Experimental Protocol:

- Dissolve 2,2-dimethylbenzo[d]dioxole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
- After filtration, the solvent is removed under reduced pressure to afford the crude product.

- Purification by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields pure 5-Bromo-2,2-dimethylbenzo[d]dioxole.



[Click to download full resolution via product page](#)

Bromination of 2,2-dimethylbenzo[d]dioxole.

## Reactivity and Applications in Drug Development

5-Bromo-2,2-dimethylbenzo[d]dioxole is a versatile intermediate in organic synthesis, primarily due to the presence of the aryl bromide moiety, which allows for a variety of cross-coupling reactions.

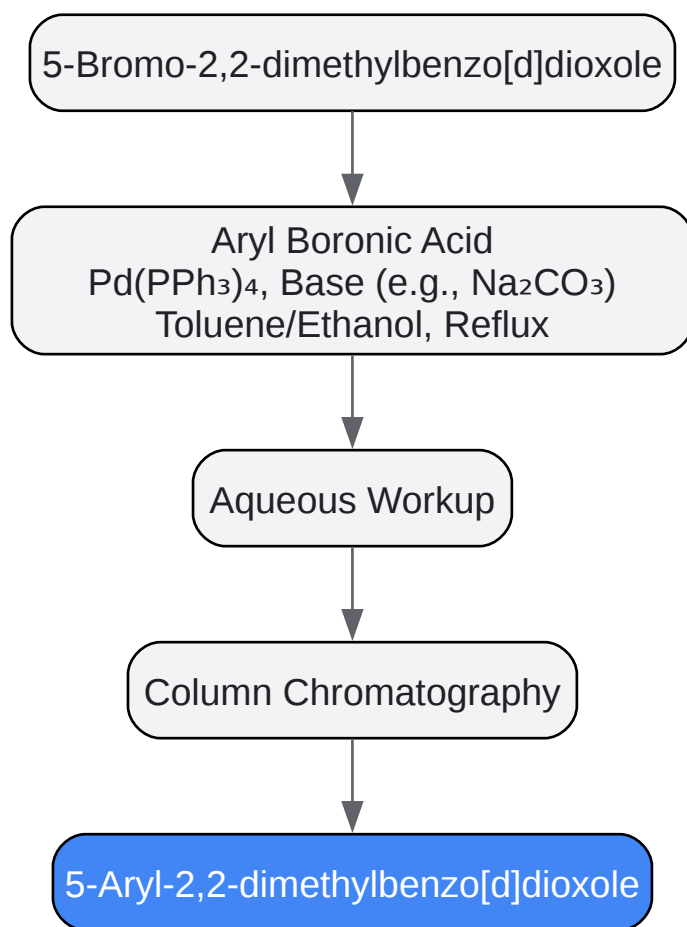
### Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a wide range of aryl or vinyl boronic acids or esters. This reaction is a cornerstone in the synthesis of complex molecules in drug discovery.

General Experimental Protocol:

- To a reaction vessel, add 5-Bromo-2,2-dimethylbenzo[d]dioxole (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), and a base, typically an aqueous solution of  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$  (2.0 eq).
- Add a suitable solvent system, such as a mixture of toluene and ethanol.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to reflux and monitor by TLC.
- Upon completion, cool the reaction to room temperature and add water.

- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the coupled product.



[Click to download full resolution via product page](#)

Suzuki-Miyaura cross-coupling workflow.

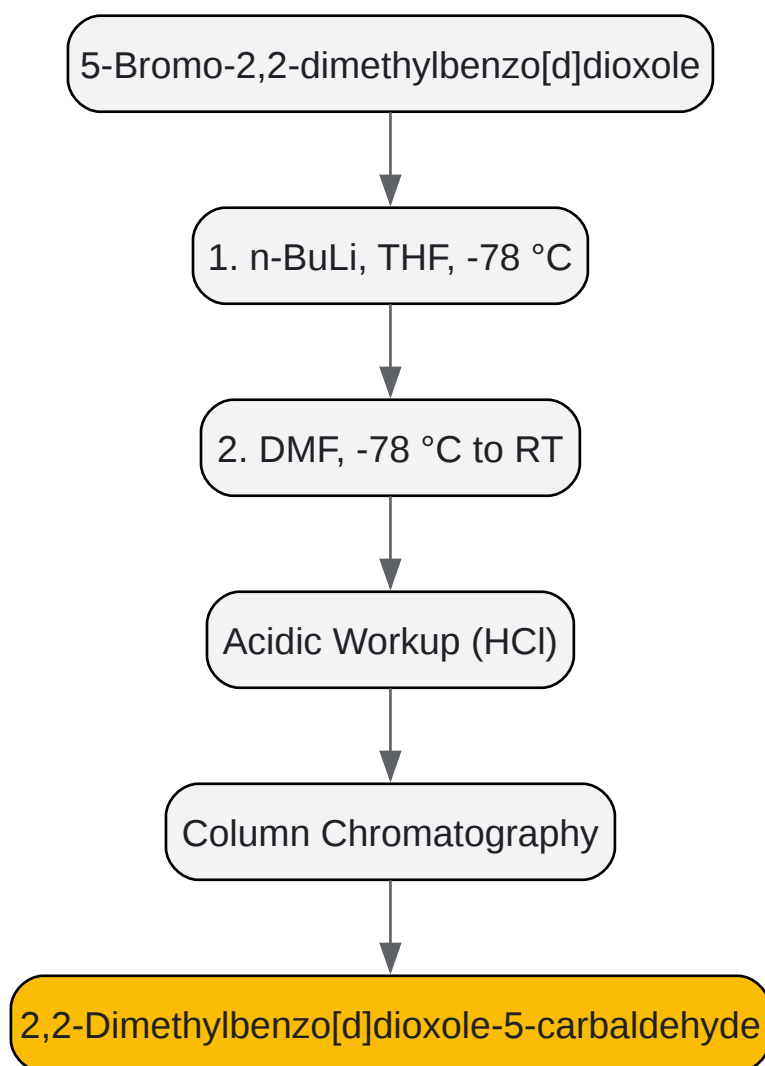
## Lithiation and Formylation

The bromo-substituent can undergo lithium-halogen exchange, followed by quenching with an electrophile. A common application is formylation to produce the corresponding aldehyde, a valuable precursor for further derivatization.

## General Experimental Protocol:

- Dissolve 5-Bromo-2,2-dimethylbenzo[d]dioxole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
- Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the aryllithium species.
- Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of 1 M HCl.
- Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.





[Click to download full resolution via product page](#)

Lithiation and formylation workflow.

## Safety Information

Handle 5-Bromo-2,2-dimethylbenzo[d]dioxole with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Disclaimer: The experimental protocols and spectroscopic data provided in this guide are based on general chemical principles and analogous compounds. These should be adapted

and optimized by qualified personnel in a laboratory setting. This document is intended for informational purposes for research and development professionals.

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,2-dimethylbenzo[d]dioxole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279890#5-bromo-2-2-dimethylbenzo-d-dioxole-cas-number-73790-19-9]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)